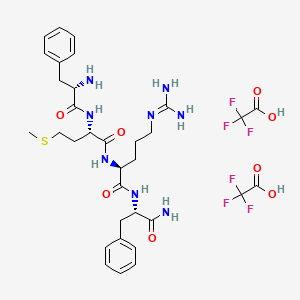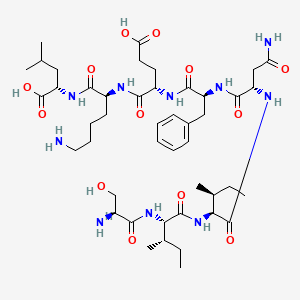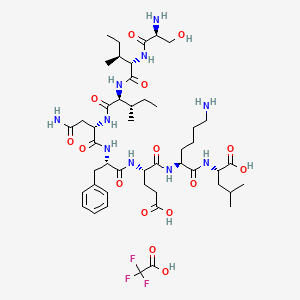
207349-63-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a peptide derived from the hemagglutinin (HA) protein of the influenza virus, specifically comprising amino acids 126-138 . This peptide is significant in the study of influenza virus mechanisms and immune responses.
Preparation Methods
The synthesis of Influenza HA 126-138 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Influenza HA 126-138 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its structure and function.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation.
Substitution: Amino acid residues within the peptide can be substituted to study the effects on its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Influenza HA 126-138 has several scientific research applications:
Chemistry: It is used to study peptide synthesis techniques and the effects of various chemical modifications.
Biology: Researchers use this peptide to investigate the immune response to influenza virus infection, particularly the role of T-cells.
Medicine: It is used in vaccine development and the study of antiviral drugs targeting the influenza virus.
Mechanism of Action
The mechanism of action of Influenza HA 126-138 involves its interaction with the immune system. The peptide induces apoptosis in thymic and peripheral T-cells, which is a crucial aspect of the immune response to influenza virus infection. This process involves the activation of specific molecular pathways and targets, including the Fas-FasL pathway and caspases .
Comparison with Similar Compounds
Influenza HA 126-138 can be compared with other influenza virus hemagglutinin peptides, such as:
Influenza HA 91-108: Another peptide derived from the hemagglutinin protein, used in similar research applications.
Influenza HA 307-319: This peptide is also used to study immune responses and vaccine development.
What sets Influenza HA 126-138 apart is its specific sequence and the unique role it plays in inducing T-cell apoptosis, making it a valuable tool in immunological research .
Properties
CAS No. |
207349-63-1 |
|---|---|
Molecular Formula |
C₅₂H₈₁N₁₉O₂₂ |
Molecular Weight |
1324.31 |
sequence |
One Letter Code: HNTNGVTAASSHE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)



